![molecular formula C22H21N5O4 B2517926 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide CAS No. 899738-15-9](/img/structure/B2517926.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

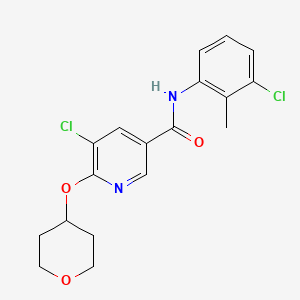

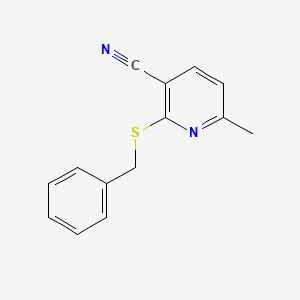

The compound "N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the hydrolysis of an amino-pyrazole carboxylate to afford the corresponding carboxylic acid, followed by a reaction with acetic anhydride to give the pyrazoloxazine derivative. This intermediate can then undergo various reactions with different reagents such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines to afford the corresponding pyrazolo[3,4-d]pyrimidin-4-ones . Additionally, coupling with aromatic aldehydes can yield a series of substituted derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be analyzed using various spectroscopic techniques such as IR, Raman, and NMR. Density Functional Theory (DFT) calculations can be employed to determine the conformational flexibility and the most stable conformers of these compounds. Vibrational spectra recorded in the solid phase can be compared with theoretical calculations to understand the molecular structure better .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidin-4-one derivatives can undergo various chemical reactions, including [3+2] cycloaddition to yield novel isoxazolines and isoxazoles . These reactions can be facilitated by the presence of dipolarophiles in the structure, which can react with arylnitrile oxides to afford the expected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives can be influenced by the substituents on the aromatic rings. The presence of electron-donating or electron-withdrawing groups can affect the electron density of the molecule, which in turn can influence its reactivity and interaction with biological targets. Theoretical calculations such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) surface mapping can provide insights into the reactivity of these compounds . Additionally, the crystal structure can be determined to understand the solid-state properties, and Hirshfeld surface analysis can quantify intermolecular interactions .

Scientific Research Applications

Synthesis and Biological Potential

- The synthesis of pyrazolo[3,4-d]pyrimidine analogues, including structures related to N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide, has been explored for their potential antitumor activities. For example, compounds derived from this chemical scaffold have been investigated for their in vitro cell growth inhibitory activities, highlighting the importance of such structures in medicinal chemistry (Taylor & Patel, 1992).

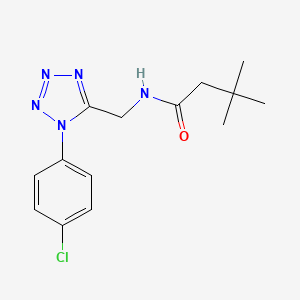

Neuroinflammation and Imaging Applications

- Novel pyrazolo[1,5-a]pyrimidines, structurally related to the chemical compound , have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO). These compounds, due to their high affinity and specificity to TSPO, have been proposed as potential in vivo PET-radiotracers for imaging neuroinflammatory processes, which is critical in the study of neurodegenerative diseases (Damont et al., 2015).

Anticancer Activity

- The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown significant promise in anticancer research. A study synthesized various derivatives and tested them against the MCF-7 human breast adenocarcinoma cell line, with some compounds displaying potent inhibitory activity. This research underscores the potential of this compound derivatives in developing new anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Anticancer Agents

- Research into novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures has highlighted their potential as antimicrobial and anticancer agents. Such studies contribute to the understanding of the diverse biological activities exhibited by compounds derived from this compound and similar chemical scaffolds (Hafez et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-13-8-9-15(10-14(13)2)27-20-17(11-24-27)22(29)26(12-23-20)25-21(28)16-6-5-7-18(30-3)19(16)31-4/h5-12H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVQMDECXVUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2517844.png)

![1-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2517848.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2517852.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)

![1-[(3S,4R)-3-Amino-4-(2-fluorophenyl)pyrrolidin-1-yl]-2-(2-tert-butyltetrazol-5-yl)ethanone;hydrochloride](/img/structure/B2517863.png)

![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)